7-Hydroxy-6h-benzo[7]annulen-6-one
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Overview
Description
7-Hydroxy-6h-benzo7annulen-6-one is an organic compound with the molecular formula C11H8O2 . It features a unique structure that includes a seven-membered ring fused to a benzene ring, with a hydroxyl group and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-6h-benzo7annulen-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of biphenyl-2-carboxylic acid as a starting material, which undergoes a series of reactions including oxidation and cyclization to form the desired product . The reaction conditions often include the use of potassium peroxydisulfate and silver nitrate as catalysts, with the reaction being carried out in a mixture of water and acetonitrile at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 7-Hydroxy-6h-benzo7annulen-6-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-6h-benzo7annulen-6-one can undergo various chemical reactions, including:
- Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
- Reduction: The ketone group can be reduced to form an alcohol.
- Substitution: The aromatic ring can undergo electrophilic substitution reactions .
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
- Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
- Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions .
- Oxidation: Formation of carboxylic acids or diketones.
- Reduction: Formation of secondary alcohols.
- Substitution: Formation of halogenated derivatives .
Scientific Research Applications
Chemistry: 7-Hydroxy-6h-benzo7annulen-6-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of selective estrogen receptor degraders (SERDs) for the treatment of cancer. It has been studied for its ability to modulate estrogen receptor activity, which is crucial in the treatment of hormone-dependent cancers .
Industry: In the industrial sector, 7-Hydroxy-6h-benzo7annulen-6-one can be used in the synthesis of various pharmaceuticals and fine chemicals. Its reactivity and functional groups make it a versatile compound for various chemical processes .
Mechanism of Action
The mechanism by which 7-Hydroxy-6h-benzo7annulen-6-one exerts its effects, particularly in medicinal applications, involves its interaction with molecular targets such as estrogen receptors . The compound can bind to these receptors and promote their degradation, thereby inhibiting the estrogen signaling pathway. This mechanism is particularly useful in the treatment of estrogen receptor-positive cancers, where the downregulation of estrogen receptors can lead to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds::
- 6,7-Dihydro-5H-benzo7annulene: This compound shares a similar core structure but lacks the hydroxyl and ketone functional groups.
- 6H-Benzo[c]chromen-6-one: Another structurally related compound with potential biological activities .
Uniqueness: 7-Hydroxy-6h-benzo7annulen-6-one is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both a hydroxyl group and a ketone group allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
3144-47-6 |
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Molecular Formula |
C11H8O2 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
7-hydroxybenzo[7]annulen-6-one |
InChI |
InChI=1S/C11H8O2/c12-10-6-5-8-3-1-2-4-9(8)7-11(10)13/h1-7H,(H,12,13) |
InChI Key |
QNVQFWMESMXFLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(C(=O)C=C2C=C1)O |
Origin of Product |
United States |
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